Beta-Amyloid (1-17) is a peptide fragment that consists of the first 17 amino acids of the beta-amyloid protein, which is primarily associated with Alzheimer's disease. In both mouse and rat models, this peptide plays a significant role in studying the pathophysiology of neurodegenerative disorders, particularly Alzheimer's disease. The sequence of Beta-Amyloid (1-17) differs slightly between species, with three amino acid variations compared to the human counterpart.
Beta-Amyloid (1-17) is derived from the cleavage of the amyloid precursor protein (APP), a larger protein that is processed by secretases. The classification of Beta-Amyloid (1-17) falls under the category of neuropeptides and specifically amyloid peptides. It is crucial in research focused on understanding amyloid plaque formation and its implications in Alzheimer's disease pathology.
The synthesis of Beta-Amyloid (1-17) can be achieved through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids in a desired sequence. The peptide is typically synthesized as a trifluoroacetate salt, which enhances its stability and solubility.
The molecular structure of Beta-Amyloid (1-17) consists of a linear chain of amino acids with specific side chains that influence its biochemical properties. The structural variations between mouse/rat and human sequences can affect the peptide's aggregation propensity and biological activity.
The differences in amino acid residues between species are as follows:
Beta-Amyloid (1-17) undergoes various reactions within biological systems, particularly involving proteolytic cleavage by enzymes such as beta-secretase and gamma-secretase. These reactions are crucial for understanding how amyloid plaques form and their subsequent aggregation into larger fibrils.
The cleavage of APP by beta-secretase generates soluble fragments, including Beta-Amyloid (1-17), which can aggregate to form oligomers or plaques. The aggregation process is influenced by environmental factors such as pH, temperature, and ionic strength .
The mechanism by which Beta-Amyloid (1-17) contributes to Alzheimer's disease involves its aggregation into oligomers that are neurotoxic. These oligomers disrupt synaptic function and promote neurodegeneration.
Research indicates that oligomers formed from Beta-Amyloid peptides can impair synaptic transmission and induce oxidative stress within neurons. This process leads to synaptic loss and cognitive deficits characteristic of Alzheimer's disease .
Beta-Amyloid (1-17) is widely used in scientific research for several purposes:
Beta-amyloid (Aβ)(1-17) is a short N-terminal fragment generated during the proteolytic processing of amyloid precursor protein (APP) in rodents. Unlike canonical Aβ(1-40/42), which arises from sequential β- and γ-secretase cleavage, Aβ(1-17) production depends critically on alternative β'-site cleavage by β-site APP-cleaving enzyme 1 (BACE1). This cleavage occurs between APP residues Thr681 and Gln682 (numbered according to human APP770 isoform), yielding a truncated C-terminal fragment (CTFβ'/C89) instead of the typical CTFβ/C99 fragment. Subsequent γ-secretase processing of CTFβ' liberates Aβ(11-40/42) and the N-terminal peptide Aβ(1-17) [3] [9].
The structural determinants for β'-cleavage efficiency include amino acid residues near the scissile bond. Notably, rodent APP (particularly mouse) exhibits higher basal Aβ(1-17) production than human APP due to a natural histidine-to-arginine substitution at position 684 (H684R in human APP numbering). This residue lies within the Aβ sequence and influences BACE1's preference for the β'-site. Computational modeling confirms that the H684R mutation enhances substrate affinity for BACE1's catalytic pocket, favoring cleavage at Gln682 [3] [9]. Familial Alzheimer’s disease (FAD) mutations further modulate this pathway: The protective A673T (Icelandic) mutation increases Aβ(1-17) generation by promoting β'-cleavage, while pathogenic mutations like K670N/M671L (Swedish) suppress it [9].
The generation of Aβ(1-17) is intricately linked to the competition and regulation of secretase networks:
β'-site: Thr681-Gln682 cleavage → CTFβ'/C89 → Aβ(1-17) + Aβ(11-40/42)The selection between these sites is governed by APP sequence, cellular location (Golgi vs. endosomes), and pH. Rodent BACE1 inherently favors the β'-site compared to human BACE1 due to species-specific differences in APP substrate recognition [3] [9]. CRISPR-Cas9-mediated "humanization" of rodent APP (introducing R676G, Y681F, H684R mutations) shifts BACE1 cleavage towards the human-like pattern, reducing Aβ(1-17) production [3].
α-Secretase Competition: α-Secretases (ADAM10, ADAM17) cleave APP within the Aβ domain (Leu687 in human APP, equivalent to Leu688 in APP770), precluding Aβ(1-17) formation. This cleavage releases soluble APPα (sAPPα) and generates CTFα/C83. Crucially, α-secretase cleavage not only depletes APP substrate available to BACE1 but also generates αCTF (C83), which functions as an endogenous inhibitor of γ-secretase activity. The substrate inhibitory domain (ASID) within αCTF binds γ-secretase, reducing its efficiency in processing both αCTF and βCTF/β'CTF fragments, thereby indirectly modulating Aβ(1-17) liberation [4] [7].
γ-Secretase Processing: γ-Secretase cleaves within the transmembrane domain of CTFβ' (C89) to release Aβ(1-17) and Aβ(11-40/42). This complex (Presenilin, Nicastrin, PEN-2, APH-1) exhibits processive cleavage, producing Aβ peptides of varying lengths. Aβ(1-17) is relatively stable compared to the highly aggregation-prone Aβ(1-42), though its precise metabolic fate is less studied [6] [10].
Table 1: Key Secretase Activities Influencing Aβ(1-17) Generation in Rodents
Secretase | Primary Cleavage Site (APP770 Numbering) | Product Relevant to Aβ(1-17) | Effect on Aβ(1-17) Pathway |
---|---|---|---|
BACE1 (β') | Thr⁶⁸¹↓Gln⁶⁸² | CTFβ'/C89 | Direct Precursor: Required for subsequent γ-secretase release of Aβ(1-17) |
BACE1 (β) | Met⁶⁷¹↓Asp⁶⁷² | CTFβ/C99 | Competes: Generates full-length Aβ(1-XX), reducing substrate for Aβ(1-17) generation |
α-Secretase (ADAM10/17) | Leu⁶⁸⁸↓Glu⁶⁸⁹ (rodent-like) | sAPPα + CTFα/C83 | Suppresses: Cleaves within Aβ domain, preventing Aβ(1-17) formation. Generates γ-secretase inhibitor (αCTF). |
γ-Secretase | Within TM domain of CTFβ'/C89 | Aβ(1-17) + Aβ(11-40/42) | Releases: Final proteolytic step generating free Aβ(1-17) |
Significant differences exist in Aβ(1-17) metabolism between mouse and rat models, primarily driven by sequence variations in APP and differential enzyme expression/activity:
Rat APP (His684): Favors canonical β-cleavage (Met671↓Asp672), resulting in lower basal Aβ(1-17) levels compared to mice. Humanization of rat APP (H684R mutation) increases Aβ(1-17) production 3-fold, confirming the residue's pivotal role [3].
Quantitative Differences in Fragments: Mass spectrometry and immunoprecipitation studies show:
The ratio of Aβ(1-17) + Aβ(11-40) to Aβ(1-40) is substantially elevated in mice versus rats [3] [9].
Impact of Familial Mutations: Introducing FAD mutations into rodent models further highlights species-specific processing:
In contrast, the protective A673T mutation increases β'-cleavage and Aβ(1-17)/Aβ(11-40) production more effectively in rat models humanized at position 684 than in wild-type mice already operating near maximal β'-cleavage efficiency [9].
Post-Translational Modifications: Mouse Aβ(1-17) shows a higher propensity for N-terminal pyroglutamylation (formation of pE-Aβ(1-17)) at Glu³ compared to rat Aβ(1-17). This modification, catalyzed by glutaminyl cyclase, enhances peptide stability and may influence its biological activity or detection in assays. This difference may stem from subtle variations in local peptide conformation or enzyme accessibility influenced by the Arg684/His684 difference [5].
Metabolic Stability: Emerging evidence suggests Aβ(11-40) (co-released with Aβ(1-17)) is more metabolically labile in vivo than Aβ(1-40). This implies that pathways generating Aβ(1-17)/Aβ(11-40) in mice might contribute less to overall amyloid burden than canonical Aβ(1-40/42) pathways, potentially influencing species susceptibility to amyloid deposition [9].
Table 2: Comparative Features of Aβ(1-17) Metabolism in Mouse vs. Rat Models
Feature | Mouse Model Characteristics | Rat Model Characteristics | Key Implication |
---|---|---|---|
APP Residue 684 | Natural Arg⁶⁸⁴ (R684) | Natural His⁶⁸⁴ (H684) | R684 drives high β'-cleavage & Aβ(1-17) in mice; H684 suppresses it in rats. |
Basal Aβ(1-17) Level | High (Due to R684-driven β'-cleavage) | Low (H684 favors β-cleavage; Humanization (R684) increases 3x) | Mice show inherently higher amyloidolytic processing via Aβ(1-17) path. |
Response to FAD Swedish Mut (KM670/671NL) | Decreased Aβ(1-17) (Enhanced β-cleavage outcompetes β') | Marked Decrease Aβ(1-17) (Strong shift from low basal β') | Pathogenic mutations suppress protective amyloidolytic pathway. |
Response to Protective A673T Mut | Moderate Increase Aβ(1-17) (Near max β' efficiency already) | Significant Increase Aβ(1-17) (Especially in humanized R684 background) | Protective mutation efficacy varies by species APP sequence context. |
Dominant Aβ Peptides | Higher proportion of Aβ(11-40) relative to Aβ(1-40) | Lower proportion of Aβ(11-40) relative to Aβ(1-40) | Overall Aβ profile differs significantly between species. |
N-terminal Modification (pE formation) | Higher propensity for Aβ(1-17) N-terminal pyroglutamylation (pE³) | Lower observed pE-Aβ(1-17) levels | Species-specific peptide stability/activity may differ. |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5